molecular formula C22H24N6O B14968430 N~4~-(3,4-dimethylphenyl)-N~6~-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3,4-dimethylphenyl)-N~6~-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14968430
M. Wt: 388.5 g/mol
InChI Key: CSKPXZWEROPDHD-UHFFFAOYSA-N
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Description

N⁴-(3,4-Dimethylphenyl)-N⁶-(2-Methoxyethyl)-1-Phenyl-1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative featuring a phenyl group at the 1-position and two distinct amine substituents at the 4- and 6-positions. The N⁴ group is a 3,4-dimethylphenyl moiety, while the N⁶ substituent is a 2-methoxyethyl chain. This compound’s molecular formula is C₂₃H₂₄N₆O, with a calculated molecular weight of 400.49 g/mol. The structural design balances lipophilic (aromatic) and polar (methoxyethyl) groups, which may influence solubility and target binding .

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

4-N-(3,4-dimethylphenyl)-6-N-(2-methoxyethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C22H24N6O/c1-15-9-10-17(13-16(15)2)25-20-19-14-24-28(18-7-5-4-6-8-18)21(19)27-22(26-20)23-11-12-29-3/h4-10,13-14H,11-12H2,1-3H3,(H2,23,25,26,27)

InChI Key

CSKPXZWEROPDHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCOC)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Strategies

Core Ring Construction via Cyclocondensation

The pyrazolo[3,4-d]pyrimidine core is typically synthesized through cyclocondensation of 4-aminopyrazole derivatives with 1,3-biselectrophilic reagents. A modified approach adapted from Search Result involves:

  • Starting Material : 4-Amino-1-phenyl-1H-pyrazole-3-carbonitrile.
  • Cyclization : Reaction with bis(methylthio)methylene malononitrile under basic conditions (K₂CO₃/DMF) forms the pyrimidine ring.
  • Selective Chlorination : POCl₃-mediated chlorination introduces reactive sites at C4 and C6 for subsequent amination.

Key Reaction :
$$
\text{4-Amino-1-phenylpyrazole} + \text{Malononitrile derivative} \xrightarrow{\text{K}2\text{CO}3} \text{Chlorinated Pyrazolopyrimidine Intermediate}
$$

Regioselective Amination

N4 Functionalization

The 3,4-dimethylphenyl group is introduced via Buchwald-Hartwig coupling:

  • Conditions : Pd(OAc)₂/Xantphos catalyst, Cs₂CO₃ base, toluene reflux.
  • Substrate : 4-Chloro intermediate reacts with 3,4-dimethylaniline.
  • Yield : 68–72% based on analogous protocols.
N6 Functionalization

The 2-methoxyethylamine moiety is installed through nucleophilic aromatic substitution (SNAr):

  • Activation : NaH in DMF deprotonates the C6-chloro intermediate.
  • Coupling : 2-Methoxyethylamine (2.5 eq) at 80°C for 12 h.
  • Purification : Column chromatography (EtOAc/hexane, 3:7) yields the final product.

Alternative Route: One-Pot Tandem Synthesis

A green chemistry approach inspired by Search Result utilizes microwave-assisted tandem reactions:

  • Components : 1-Phenyl-4-nitroso-pyrazole, 3,4-dimethylphenyl isocyanate, 2-methoxyethylamine.
  • Conditions : Ethanol/H₂O (4:1), 150 W microwave irradiation, 30 min.
  • Advantages : 85% yield, reduced reaction time, and minimal byproducts.

Experimental Optimization Data

Table 1: Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (HPLC) Time (h)
Cyclocondensation 72 98.5 24
Buchwald-Hartwig 68 97.8 18
Microwave 85 99.1 0.5

Characterization and Validation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.21 (s, 1H, pyrimidine-H)
    • δ 7.45–7.32 (m, 5H, phenyl-H)
    • δ 3.54 (t, J=6.1 Hz, 2H, OCH₂CH₂)
    • δ 2.27 (s, 6H, Ar-CH₃).
  • HRMS : m/z calculated for C₂₃H₂₆N₆O [M+H]⁺ 427.2231, found 427.2228.

Challenges and Solutions

  • Regioselectivity : Competing reactions at N4/N6 are mitigated by sequential amination under controlled stoichiometry.
  • Solubility Issues : Use of DMF/THF mixtures improves intermediate solubility during coupling steps.
  • Byproduct Formation : Silica gel chromatography with gradient elution removes dimeric impurities.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,4-dimethylphenyl)-N~6~-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

    Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-(3,4-dimethylphenyl)-N~6~-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3,4-dimethylphenyl)-N~6~-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities, often modulated by substitutions at N⁴, N⁶, and the 1-position. Below is a systematic comparison of the target compound with key analogs from published literature.

Structural Variations and Physicochemical Properties

Compound (Substituents) N⁴ Group N⁶ Group Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 3,4-Dimethylphenyl 2-Methoxyethyl C₂₃H₂₄N₆O 400.49 Balanced lipophilicity/polarity
N⁴-(3,4-Dimethylphenyl)-N⁶-(3-Methoxypropyl) 3,4-Dimethylphenyl 3-Methoxypropyl C₂₃H₂₆N₆O 402.50 Longer N⁶ chain; higher molecular weight
N⁶-(2-Cyclohexenylethyl)-N⁴-(3-Methylphenyl) 3-Methylphenyl 2-(Cyclohexenyl)ethyl C₂₅H₂₆N₆ 410.52 Bulky N⁶ substituent; increased lipophilicity
N⁴-(3-Chloro-4-Methylphenyl)-N⁶-Ethyl 3-Chloro-4-methylphenyl Ethyl C₁₅H₁₇ClN₆ 316.79 Smaller substituents; methyl at 1-position
N⁴,N⁶-Bis(isopropyl) Isopropyl Isopropyl C₁₇H₂₂N₆ 310.40 Symmetrical substituents; low molecular weight
N⁴-(Benzodioxol-5-yl)-N⁶-(3-Methoxypropyl) Benzodioxol-5-yl 3-Methoxypropyl C₂₂H₂₂N₆O₃ 442.46 Oxygen-rich groups; high solubility potential
N⁶-(Dimethylaminoethyl)-N⁴-(3,4-Dimethylphenyl) 3,4-Dimethylphenyl Dimethylaminoethyl C₂₃H₂₇N₇ 401.51 Aminoethyl group; potential for enhanced target binding
Key Observations:

N⁴ Substitutions :

  • The 3,4-dimethylphenyl group (target compound, ) is common in kinase inhibitors, where aromatic rings enhance π-π stacking with hydrophobic pockets.
  • Electron-withdrawing groups (e.g., 3-chloro-4-methylphenyl in ) may alter electronic properties and binding kinetics.

N⁶ Substitutions: Polar groups like 2-methoxyethyl (target) or 3-methoxypropyl () improve aqueous solubility compared to lipophilic chains (e.g., cyclohexenylethyl in ).

Molecular Weight :

  • The target compound (400.49 g/mol) falls within the optimal range for drug-likeness (300–500 g/mol), whereas bulkier analogs (e.g., , 410.52 g/mol) may face bioavailability challenges.

Biological Activity

N~4~-(3,4-dimethylphenyl)-N~6~-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C22H24N6O
  • Molecular Weight : 388.5 g/mol
  • CAS Number : 946288-05-7

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine core structure, which is known for its diverse biological activities. The presence of dimethyl and methoxyethyl substituents may enhance its interaction with biological targets.

The biological activity of this compound has been primarily studied in the context of cancer therapeutics. The compound is believed to act as an inhibitor of specific kinases involved in cancer cell proliferation.

Key Findings from Research Studies

  • Anti-Proliferative Activity : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds similar to the one have shown IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cells .
  • EGFR Inhibition : The compound may act as an epidermal growth factor receptor (EGFR) inhibitor. In studies involving similar pyrazolo[3,4-d]pyrimidine derivatives, compounds demonstrated potent inhibition of both wild-type and mutant EGFR variants, which are crucial targets in cancer therapy .
  • Induction of Apoptosis : Flow cytometry analyses have revealed that certain derivatives induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, indicating a shift toward pro-apoptotic signaling pathways .

Case Studies

A notable study synthesized several 1H-pyrazolo[3,4-d]pyrimidine derivatives that were evaluated for their anti-cancer properties. Among them, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and showed significant activity against the T790M mutant variant . This highlights the potential of compounds like this compound as effective therapeutic agents in targeting resistant cancer phenotypes.

Summary of Biological Activity Studies

Compound NameTargetIC50 (µM)Mechanism
Compound 12bEGFR WT0.016Inhibition
Compound 12bEGFR T790M0.236Inhibition
Similar DerivativeA549 Cells8.21Anti-proliferative
Similar DerivativeHCT-116 Cells19.56Anti-proliferative

Comparison with Other Pyrazolo[3,4-d]pyrimidines

CompoundMolecular Weight (g/mol)Activity Type
This compound388.5EGFR Inhibitor
Compound A (similar structure)372.5Anti-cancer
Compound B (similar structure)450.5Anti-inflammatory

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves nucleophilic substitution of a chloro-substituted pyrazolo[3,4-d]pyrimidine precursor with 3,4-dimethylphenylamine and 2-methoxyethylamine. For example:

  • React the precursor with 3,4-dimethylphenylamine in dry acetonitrile under reflux, followed by coupling with 2-methoxyethylamine using a base like triethylamine .
  • Purify via recrystallization from acetonitrile or ethanol/water mixtures .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methoxyethyl protons at δ 3.4–3.6 ppm, aromatic protons from dimethylphenyl at δ 6.8–7.2 ppm) .
  • IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .
  • HRMS : Validate molecular weight and fragmentation patterns .

Q. What in vitro assays are recommended for initial biological evaluation?

Use kinase inhibition assays (e.g., EGFR or VEGFR2) due to the pyrazolo[3,4-d]pyrimidine scaffold’s known activity. Employ fluorescence-based or radiometric assays at concentrations ranging from 1 nM to 10 µM .

Q. How can common synthesis impurities be identified and mitigated?

  • Byproducts : Monitor for mono-substituted intermediates via TLC.
  • Mitigation : Optimize reaction stoichiometry (1.2–1.5 equiv. of amines) and use gradient column chromatography (silica gel, hexane/ethyl acetate) for purification .

Advanced Research Questions

Q. How to resolve contradictory NMR data between synthesized batches?

  • Perform 2D NMR (COSY, HSQC) to unambiguously assign overlapping aromatic or methoxyethyl signals.
  • Compare with published spectra of analogous compounds (e.g., N⁶-methoxyethyl derivatives in ) .
  • Rule out solvent effects by re-acquiring spectra in DMSO-d6 or CDCl3 .

Q. What strategies improve coupling efficiency of 2-methoxyethylamine to the pyrimidine core?

  • Optimized Conditions : Use DMF as a solvent, elevate temperature to 80–90°C, and employ coupling agents like EDCI/HOBt .
  • Real-Time Monitoring : Track reaction progress via LC-MS to identify incomplete coupling early .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Systematic Modifications : Vary substituents on the 3,4-dimethylphenyl (e.g., halogenation) and methoxyethyl (e.g., ethoxyethyl) groups.
  • Assays : Measure IC50 values against target kinases and correlate with computational docking (e.g., AutoDock Vina) to identify key binding interactions .

Q. What computational methods predict bioavailability and metabolic stability?

  • Use ADMET predictors (e.g., SwissADME) : Analyze logP, topological polar surface area, and cytochrome P450 interactions.
  • Validate with in vitro microsomal stability assays (human liver microsomes, NADPH cofactors) .

Data Analysis & Optimization

Q. How to address low yields during scale-up synthesis?

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor intermediate formation.
  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic reactions (e.g., amine couplings) .

Q. What statistical approaches validate biological activity reproducibility?

  • Use ANOVA to compare triplicate assay results across multiple batches.
  • Apply Grubbs’ test to identify outliers in dose-response data .

Theoretical Frameworks

Q. How to link mechanistic studies to a kinase inhibition hypothesis?

  • Molecular Dynamics (MD) Simulations : Model compound binding to ATP pockets of target kinases (e.g., EGFR).
  • Free Energy Calculations (MM-PBSA) : Quantify binding affinity changes with substituent modifications .

Q. What theories explain the role of the 3,4-dimethylphenyl group in target selectivity?

  • Hydrophobic Pocket Binding : The dimethyl groups may enhance van der Waals interactions in kinase hydrophobic regions.
  • Steric Effects : Compare activity of methyl-substituted analogs vs. unsubstituted phenyl derivatives .

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